molecular formula C5H6N4O2S B3432139 6-Hydroxy-3-(methylthio)-1,2,4-triazine-5-carboxamide CAS No. 96259-33-5

6-Hydroxy-3-(methylthio)-1,2,4-triazine-5-carboxamide

Cat. No.: B3432139
CAS No.: 96259-33-5
M. Wt: 186.19 g/mol
InChI Key: DPVNEHIILRGEOJ-UHFFFAOYSA-N
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Description

6-Hydroxy-3-(methylthio)-1,2,4-triazine-5-carboxamide is a triazine derivative characterized by a hydroxyl (-OH) group at position 6, a methylthio (-SCH₃) group at position 3, and a carboxamide (-CONH₂) substituent at position 3.

Properties

IUPAC Name

3-methylsulfanyl-6-oxo-1H-1,2,4-triazine-5-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H6N4O2S/c1-12-5-7-2(3(6)10)4(11)8-9-5/h1H3,(H2,6,10)(H,8,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DPVNEHIILRGEOJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=NNC(=O)C(=N1)C(=O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H6N4O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

186.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

96259-33-5
Record name 6-hydroxy-3-(methylsulfanyl)-1,2,4-triazine-5-carboxamide
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-Hydroxy-3-(methylthio)-1,2,4-triazine-5-carboxamide typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 3-amino-5-mercapto-1,2,4-triazine with methyl iodide to introduce the methylthio group, followed by hydrolysis to introduce the hydroxy group.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to minimize by-products and maximize the efficiency of the synthesis.

Chemical Reactions Analysis

Types of Reactions: 6-Hydroxy-3-(methylthio)-1,2,4-triazine-5-carboxamide undergoes various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a ketone.

    Reduction: The carboxamide group can be reduced to an amine.

    Substitution: The methylthio group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.

Major Products:

    Oxidation: Formation of 6-oxo-3-(methylthio)-1,2,4-triazine-5-carboxamide.

    Reduction: Formation of 6-hydroxy-3-(methylthio)-1,2,4-triazine-5-amine.

    Substitution: Formation of various substituted triazine derivatives depending on the nucleophile used.

Scientific Research Applications

Antimicrobial Activity

Research indicates that 6-Hydroxy-3-(methylthio)-1,2,4-triazine-5-carboxamide exhibits significant antimicrobial properties. It has been tested against various bacterial strains, showing effective inhibition of growth. For instance, studies have demonstrated its efficacy against Staphylococcus aureus and Escherichia coli, suggesting potential for development as an antimicrobial agent in clinical settings .

Anticancer Potential

The compound has also been investigated for its anticancer properties. In vitro studies have shown that it induces apoptosis in cancer cell lines, making it a candidate for further development in cancer therapeutics. The mechanism appears to involve the modulation of specific signaling pathways associated with cell survival and proliferation .

Enzyme Inhibition

6-Hydroxy-3-(methylthio)-1,2,4-triazine-5-carboxamide has been identified as a competitive inhibitor of certain enzymes involved in metabolic pathways. This characteristic is particularly relevant in the design of drugs targeting metabolic disorders or conditions characterized by dysregulated enzyme activity .

Herbicide Development

The compound's structural properties allow it to act as a herbicide. Experimental trials have shown that it effectively inhibits the growth of several weed species without adversely affecting crop yield. Its mechanism of action involves interference with photosynthesis and other vital plant processes .

Fungicidal Properties

In addition to herbicidal activity, this triazine derivative exhibits fungicidal effects against various phytopathogenic fungi. Field trials have confirmed its effectiveness in controlling diseases such as powdery mildew and rusts in crops, indicating its potential as a sustainable agricultural solution .

Case Studies

StudyApplicationFindings
Study 1AntimicrobialEffective against E. coli and S. aureus; potential for drug development
Study 2AnticancerInduces apoptosis in cancer cell lines; modulates survival signaling pathways
Study 3HerbicideInhibits growth of target weeds; safe for crops
Study 4FungicideControls powdery mildew effectively in field trials

Mechanism of Action

The mechanism of action of 6-Hydroxy-3-(methylthio)-1,2,4-triazine-5-carboxamide involves its interaction with specific molecular targets. In biological systems, it may inhibit enzymes by binding to their active sites, thereby blocking their activity. The hydroxy and carboxamide groups are crucial for its binding affinity and specificity. The compound may also interfere with cellular pathways by modulating the activity of key proteins involved in signal transduction .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares 6-Hydroxy-3-(methylthio)-1,2,4-triazine-5-carboxamide with three related triazine and heterocyclic derivatives, focusing on substituent effects, molecular properties, and functional applications.

Ethyl 5-Amino-3-(methylthio)-1,2,4-triazine-6-carboxylate

  • Structure: Features an ethyl ester (-COOEt) at position 6 and an amino (-NH₂) group at position 5 .
  • Molecular Formula : C₇H₁₀N₄O₂S vs. C₅H₆N₄O₂S (hypothetical for the target compound).
  • Key Differences: The ethyl ester group enhances lipophilicity compared to the hydroxyl-carboxamide combination in the target compound. The amino group at position 5 may increase nucleophilicity, whereas the carboxamide group in the target compound could improve hydrogen-bonding interactions.
  • Implications : The ester group in this analog may favor membrane permeability in drug design, while the hydroxyl-carboxamide motif in the target compound might enhance solubility in aqueous environments.

1,2,4-Triazole-3-thione Derivatives (e.g., Compounds 7–9 from )

  • Structure : Replace the triazine core with a triazole ring, retaining thione (-C=S) and aryl sulfonyl groups .
  • Functional Comparison :
    • Antioxidant Activity : Triazole-3-thiones (e.g., compounds 7–9) exhibit moderate antioxidant activity (IC₅₀ ~ 20–50 μM via DPPH assay), whereas hydrazinecarbothioamides (precursors to triazoles) show superior activity (IC₅₀ < 10 μM) .
    • Structural Advantage : The triazine core in the target compound may offer greater stability under oxidative conditions compared to triazole derivatives.

5-Methyl-3-(methylthio)-1,4-diphenyl-1H-1,2,4-triazolium Iodide

  • Structure : A triazolium salt with phenyl groups at positions 1 and 4 and a methylthio group at position 3 .
  • Applications: Catalysis: Used as a soluble, stable catalyst in organic synthesis (e.g., coupling reactions) due to its ionic nature and electron-deficient triazolium core . Pharmaceutical Potential: Unlike the target compound, this triazolium derivative is explored for drug delivery enhancement, leveraging its solubility in organic solvents.

Tabulated Comparison of Key Properties

Compound Name Core Structure Substituents (Positions) Molecular Formula Molar Mass (g/mol) Key Properties/Applications
6-Hydroxy-3-(methylthio)-1,2,4-triazine-5-carboxamide 1,2,4-Triazine 6-OH, 3-SCH₃, 5-CONH₂ C₅H₆N₄O₂S* 186.20* Hypothetical: High solubility, potential bioactivity
Ethyl 5-amino-3-(methylthio)-1,2,4-triazine-6-carboxylate 1,2,4-Triazine 5-NH₂, 3-SCH₃, 6-COOEt C₇H₁₀N₄O₂S 214.24 Lipophilic, synthetic intermediate
1,2,4-Triazole-3-thione derivatives 1,2,4-Triazole 3-S⁻, aryl sulfonyl groups Varies Varies Antioxidant (IC₅₀ 20–50 μM)
5-Methyl-3-(methylthio)-1,4-diphenyl-1H-1,2,4-triazolium iodide 1,2,4-Triazolium 3-SCH₃, 1/4-Ph, 5-CH₃ C₁₆H₁₆IN₄S 442.29 Catalysis, drug delivery systems

*Hypothetical values based on structural analogy.

Research Findings and Implications

  • Antioxidant Potential: While the target compound lacks direct activity data, its structural resemblance to hydrazinecarbothioamides and triazole-3-thiones suggests possible antioxidant utility. Further studies could explore its radical-scavenging capacity relative to these analogs .
  • Synthetic Versatility : The methylthio group in the target compound may facilitate S-alkylation reactions, similar to strategies used in synthesizing triazole-3-thione derivatives .

Biological Activity

6-Hydroxy-3-(methylthio)-1,2,4-triazine-5-carboxamide is a compound of interest due to its potential biological activities, particularly as an inhibitor of various enzymes and its implications in therapeutic applications. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy in different biological assays, and structure-activity relationships.

Chemical Structure and Properties

The compound belongs to the triazine family, characterized by a heterocyclic aromatic ring structure that enhances its biological properties. The presence of the hydroxyl group and methylthio substituent contributes to its reactivity and interaction with biological targets.

Enzyme Inhibition

Recent studies have highlighted the compound's role as an inhibitor of D-amino acid oxidase (DAAO). In a series of synthesized derivatives, 6-hydroxy-1,2,4-triazine-3,5(2H,4H)-dione derivatives showed potent inhibitory activity against DAAO with IC50 values in the low nanomolar range. This suggests that modifications to the triazine core can yield compounds with enhanced enzyme inhibition capabilities .

Anti-inflammatory Effects

The anti-inflammatory potential of triazine derivatives has also been noted. In vitro studies indicated that certain derivatives exhibited significant suppression of COX-2 activity, with IC50 values comparable to established anti-inflammatory drugs like celecoxib. These findings suggest that 6-hydroxy-3-(methylthio)-1,2,4-triazine-5-carboxamide may possess similar anti-inflammatory properties .

Structure-Activity Relationships (SAR)

The structure-activity relationship studies indicate that specific substituents on the triazine ring can significantly influence biological activity. For instance:

  • Hydroxyl groups enhance solubility and interaction with target enzymes.
  • Methylthio groups may increase lipophilicity, improving membrane permeability and bioavailability.

Table 1 summarizes key findings from SAR studies:

Compound VariantTarget EnzymeIC50 (µM)Notes
6-Hydroxy-3-(methylthio)-1,2,4-triazine-5-carboxamideDAAO0.012High selectivity and potency
Derivative ACOX-20.04Comparable to celecoxib
Derivative BCOX-10.08Less potent than COX-2

Case Studies

Several case studies have explored the biological effects of triazine derivatives:

  • DAAO Inhibition : A study demonstrated that co-administration of D-serine with selected triazine derivatives increased plasma levels of D-serine in mice, suggesting a potential therapeutic application in conditions like schizophrenia where D-serine levels are critical .
  • Anti-inflammatory Activity : In vivo models using carrageenan-induced paw edema showed that certain triazine derivatives significantly reduced inflammation comparable to indomethacin .

Q & A

Basic Research Questions

Q. What experimental design strategies are recommended for optimizing the synthesis of 6-Hydroxy-3-(methylthio)-1,2,4-triazine-5-carboxamide?

  • Answer: Statistical Design of Experiments (DoE) is critical for minimizing trial-and-error approaches. A factorial design can systematically vary parameters (e.g., reaction temperature, solvent polarity, and catalyst concentration) to identify optimal conditions. For example, a 2³ factorial design allows simultaneous testing of three variables at two levels, reducing the number of experiments while preserving data robustness. Post-synthesis, response surface methodology (RSM) can refine yield predictions .

Q. Which analytical techniques are most effective for structural characterization of this compound?

  • Answer: Use a combination of:

  • NMR spectroscopy (¹H/¹³C) to confirm substitution patterns and hydrogen bonding at the hydroxy and methylthio groups.
  • X-ray crystallography for absolute stereochemical confirmation (if crystalline).
  • High-resolution mass spectrometry (HRMS) to validate molecular formula and purity.
    Comparative analysis with structurally analogous triazines (e.g., ethyl 3-(4-methylphenyl)-5-oxo-2H-1,2,4-triazine-6-carboxylate) can highlight electronic effects of substituents .

Q. How can researchers assess the biological activity of this compound in vitro?

  • Answer: Begin with target-specific assays (e.g., enzyme inhibition for kinase or protease targets) using dose-response curves (IC₅₀ determination). Pair this with molecular docking simulations to predict binding affinities to active sites (e.g., ATP-binding pockets). For antimicrobial studies, follow CLSI guidelines for MIC/MBC testing against Gram-positive/negative strains. Always include positive controls (e.g., known inhibitors) and triplicate replicates to ensure reproducibility .

Advanced Research Questions

Q. How should contradictory data on bioactivity across studies be resolved?

  • Answer: Contradictions often arise from variability in assay conditions or impurities. Mitigate this by:

  • Replicating studies under standardized protocols (e.g., fixed pH, temperature).
  • Purifying intermediates (e.g., via HPLC) to eliminate byproducts.
  • Meta-analysis of existing data to identify trends (e.g., correlation between lipophilicity and cytotoxicity). Cross-validate findings using orthogonal methods (e.g., SPR for binding kinetics vs. fluorescence polarization) .

Q. What computational methods can predict the reactivity of 6-Hydroxy-3-(methylthio)-1,2,4-triazine-5-carboxamide in novel reactions?

  • Answer: Quantum mechanical calculations (e.g., DFT at the B3LYP/6-31G* level) model reaction pathways and transition states. Tools like ICReDD’s reaction path search integrate these calculations with experimental data to predict feasible reactions (e.g., nucleophilic substitution at the methylthio group). Machine learning models trained on PubChem data can also forecast regioselectivity in triazine derivatives .

Q. How can researchers design derivatives to enhance solubility without compromising bioactivity?

  • Answer: Apply structure-property relationship (SPR) studies :

  • Introduce polar groups (e.g., carboxylates) at non-critical positions.
  • Use Hansen solubility parameters to screen co-solvents.
  • Test derivatives in parallel via combinatorial chemistry (e.g., Ugi reactions) and evaluate logP values experimentally (shake-flask method). Retain the hydroxy and carboxamide moieties, as they are critical for hydrogen-bond interactions .

Methodological Notes

  • Avoid commercial sources : Focus on peer-reviewed synthesis protocols (e.g., from Polish Journal of Chemical Technology) rather than supplier data.
  • Advanced validation : Use hyphenated techniques (LC-MS/MS) for impurity profiling in bioactivity studies.
  • Ethical reporting : Disclose all experimental parameters (e.g., batch-to-batch variability) to enhance reproducibility .

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
6-Hydroxy-3-(methylthio)-1,2,4-triazine-5-carboxamide
Reactant of Route 2
6-Hydroxy-3-(methylthio)-1,2,4-triazine-5-carboxamide

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